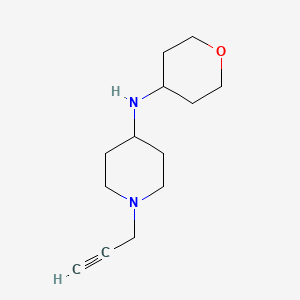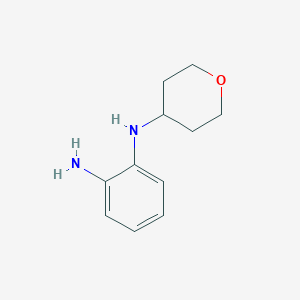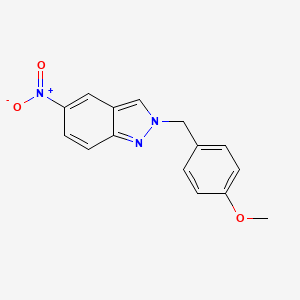
2-(4-Methoxybenzyl)-5-nitro-2H-indazole
Descripción general
Descripción
2-(4-Methoxybenzyl)-5-nitro-2H-indazole (MNI) is an organic compound that has been used in various scientific research applications. Its unique properties make it an ideal material for a variety of laboratory experiments, and it has been used as a key component in many biochemical and physiological studies.
Aplicaciones Científicas De Investigación
Synthesis and Molecular Structure
2-(4-Methoxybenzyl)-5-nitro-2H-indazole has been synthesized and characterized, with a focus on its molecular structure. Ebert, Köckerling, and Mamat (2012) detailed the crystal and molecular structure of this compound, highlighting its crystallization in the triclinic space group P`1 with specific unit cell parameters. This research contributes to the understanding of the physical characteristics of this compound, which is crucial for its applications in various scientific fields (Ebert, Köckerling, & Mamat, 2012).
Chemical Biology and Medicinal Chemistry
Indazoles, including 2-(4-Methoxybenzyl)-5-nitro-2H-indazole, are significant in chemical biology and medicinal chemistry due to their performance in biologically relevant applications. Zhu, Haddadin, and Kurth (2019) emphasized the importance of indazoles in these fields and described various synthetic methods for constructing 2H-indazoles and their derivatives, including the Davis-Beirut reaction. This highlights the compound's potential in the development of new medications or biological tools (Zhu, Haddadin, & Kurth, 2019).
Synthesis of Derivatives and Related Compounds
The synthesis of derivatives of 2-(4-Methoxybenzyl)-5-nitro-2H-indazole is a key area of research. For instance, the work by Kouakou et al. (2015) on the synthesis of alkylsulfanyl-indazole derivatives demonstrates the versatility of this compound in generating a range of chemical derivatives. This has implications for the development of new compounds with potential applications in various scientific and industrial fields (Kouakou et al., 2015).
Potential in Corrosion Inhibition
The compound's derivatives have also been studied for their potential in corrosion inhibition. Yan et al. (2017) investigated new triazoles, including derivatives of 2-(4-Methoxybenzyl)-5-nitro-2H-indazole, as corrosion inhibitors of mild steel in acidic environments. Their findings suggest potential industrial applications in protecting metals from corrosion, highlighting another avenue for the utilization of this compound (Yan et al., 2017).
Mecanismo De Acción
Target of Action
The targets of a compound depend on its structure and functional groups. For instance, compounds with a nitro group (like nitroindazoles) are often used in the development of drugs due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer effects . .
Propiedades
IUPAC Name |
2-[(4-methoxyphenyl)methyl]-5-nitroindazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3/c1-21-14-5-2-11(3-6-14)9-17-10-12-8-13(18(19)20)4-7-15(12)16-17/h2-8,10H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOUOLGVSXMAVTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=C3C=C(C=CC3=N2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxybenzyl)-5-nitro-2H-indazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



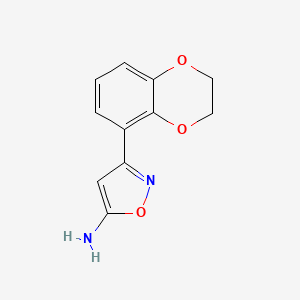
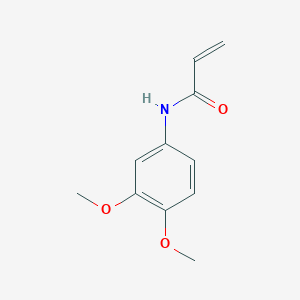
![1-[5-methyl-1-(quinolin-5-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one](/img/structure/B1418992.png)

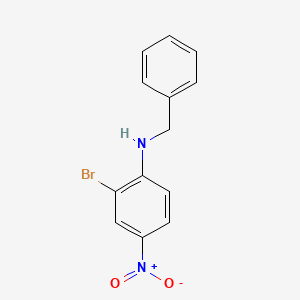
![4-[(2-Methylpiperidin-1-yl)methyl]pyridine](/img/structure/B1418995.png)




![4-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)amino]-1lambda6-thiane-1,1-dione](/img/structure/B1419006.png)
